![molecular formula C15H10N2O5 B11801040 Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol . This compound is characterized by its yellow solid form and its solubility in organic solvents . It is commonly used in organic synthesis as a reagent or intermediate .
Vorbereitungsmethoden
The synthesis of Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate typically involves multiple steps starting from different precursors . The synthetic route often includes nitration, cyclization, and esterification reactions under controlled conditions . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It serves as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate include other nitro-substituted benzo[d]oxazole derivatives. These compounds share similar structural features but may differ in their reactivity and applications. For example, compounds like 5-nitro-2-phenylbenzo[d]oxazole and 7-carboxylate derivatives exhibit unique properties that distinguish them from this compound .
Eigenschaften
Molekularformel |
C15H10N2O5 |
---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
methyl 5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H10N2O5/c1-21-15(18)11-7-10(17(19)20)8-12-13(11)22-14(16-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
DCCQTVCJSYGINH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])N=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.